2-Pyridinemethanamine, N-(2,6-difluorophenyl)-alpha-methyl-

Medicinal Chemistry Isosterism Molecular Recognition

2-Pyridinemethanamine, N-(2,6-difluorophenyl)-alpha-methyl- (CAS 1152541-95-1) is a synthetic, fluorinated pyridine derivative with the molecular formula C13H12F2N2 and a molecular weight of 234.24 g/mol. Its IUPAC name is 2,6-difluoro-N-(1-pyridin-2-ylethyl)aniline, and it belongs to the class of N-pyridyl-substituted anilines.

Molecular Formula C13H12F2N2
Molecular Weight 234.24 g/mol
CAS No. 1152541-95-1
Cat. No. B12109300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridinemethanamine, N-(2,6-difluorophenyl)-alpha-methyl-
CAS1152541-95-1
Molecular FormulaC13H12F2N2
Molecular Weight234.24 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=N1)NC2=C(C=CC=C2F)F
InChIInChI=1S/C13H12F2N2/c1-9(12-7-2-3-8-16-12)17-13-10(14)5-4-6-11(13)15/h2-9,17H,1H3
InChIKeyGUWDZAYANCVIHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyridinemethanamine, N-(2,6-difluorophenyl)-alpha-methyl- (CAS 1152541-95-1): Key Compound Profile for Scientific Procurement


2-Pyridinemethanamine, N-(2,6-difluorophenyl)-alpha-methyl- (CAS 1152541-95-1) is a synthetic, fluorinated pyridine derivative with the molecular formula C13H12F2N2 and a molecular weight of 234.24 g/mol . Its IUPAC name is 2,6-difluoro-N-(1-pyridin-2-ylethyl)aniline, and it belongs to the class of N-pyridyl-substituted anilines . The compound incorporates a 2,6-difluorophenyl group and an alpha-methyl-substituted 2-pyridinemethanamine scaffold, structural motifs frequently explored in medicinal chemistry for modulating physicochemical properties, metabolic stability, and target binding [1].

Why 2-Pyridinemethanamine, N-(2,6-difluorophenyl)-alpha-methyl- Cannot Be Simply Replaced by Close Analogs


Generic substitution within the N-(difluorophenyl)-pyridinemethanamine family is scientifically unsound because the specific position of the pyridine attachment and the fluorine substitution pattern profoundly influence molecular electronics, conformation, and biological target recognition [1]. Even a simple positional isomer, such as shifting the attachment from the 2-pyridyl to the 3-pyridyl position (e.g., CAS 1039960-61-6), creates a distinct compound with unique dipole moments, hydrogen-bond acceptor geometries, and potentially different pharmacokinetic or activity profiles . The alpha-methyl group introduces a chiral center, further distinguishing it from non-methylated or des-methyl analogs. Without direct comparative data, assuming functional equivalence between these structurally related compounds can lead to erroneous experimental outcomes or formulation failures.

Quantitative Differentiation Evidence for 2-Pyridinemethanamine, N-(2,6-difluorophenyl)-alpha-methyl-


2-Pyridyl vs. 3-Pyridyl Isomer: Structural and Predicted Property Differentiation

The target compound (2-pyridyl isomer) is structurally distinct from its closest commercially available positional isomer, N-(2,6-difluorophenyl)-alpha-methyl-3-pyridinemethanamine (CAS 1039960-61-6). The 2-pyridyl isomer positions the pyridine nitrogen ortho to the methanamine linkage, creating a potential bidentate N,N-chelating geometry or a distinct intramolecular hydrogen-bonding network, whereas the 3-pyridyl isomer has a meta relationship, altering its ligation and molecular recognition properties . While direct biological comparison data is absent in the public domain for these specific compounds, a 2018 study on related pyridine methanamine CYP2A6 inhibitors demonstrated that pyridine positional substitution (isosteric replacement) directly impacts potency (e.g., IC50 shift from 0.055 mM to 0.017 mM for top analogs) and selectivity [1].

Medicinal Chemistry Isosterism Molecular Recognition

2,6-Difluoro Phenyl Substitution: Impact on Physicochemical Profile vs. Alternative Halogenation Patterns

The 2,6-difluorophenyl motif in the target compound provides a unique combination of steric hindrance and electronic effects compared to other halogenation patterns. A patent family explicitly describes the 2,6-difluorophenyl group as a key structural element in a series of biologically active compounds, implying a specific advantage over 2,4-difluoro, 3,4-difluoro, or mono-fluoro/chloro analogs [1]. While the exact quantitative difference for CAS 1152541-95-1 is not reported, the general principle is that 2,6-difluoro substitution can shield the aniline nitrogen from metabolic N-dealkylation and alter the pKa of nearby amines, directly impacting pharmacokinetics [2]. The target compound's alpha-methyl group adds a chiral center, absent in many simpler pyridinemethanamine analogs, which could lead to enantioselective biological responses.

Drug Design Metabolic Stability Fluorine Chemistry

N-Pyridyl-Substituted Aniline Core as a Synthetic Handle vs. Non-Pyridyl Analogs

The compound belongs to a class of N-pyridyl-substituted anilines that has been demonstrated to undergo selective N-difluoromethylation under mild conditions, a transformation highly dependent on the N-pyridyl-aniline electronic structure [1]. This reactivity profile provides a chemical differentiation point not available to simple anilines or non-pyridyl benzylamines. Specifically, the 2-pyridyl group facilitates N-difluoromethylation with ethyl bromodifluoroacetate, a reaction published by Duan et al. in 2022, which operates via a difluorocarbene mechanism and is selective for N-pyridyl anilines over other secondary amines [2]. This allows for site-selective late-stage incorporation of a CHF2 group, a valuable bioisostere and lipophilic hydrogen-bond donor.

Synthetic Methodology Late-Stage Functionalization Chemical Biology

Defined Research and Application Scenarios for 2-Pyridinemethanamine, N-(2,6-difluorophenyl)-alpha-methyl-


Chiral Building Block for Stereospecific Medicinal Chemistry Campaigns

The alpha-methyl group introduces a chiral center. Researchers can use this compound as an enantiopure (if resolved) or racemic intermediate for synthesizing stereochemically-defined ligands, where the 2-pyridyl group facilitates metal coordination and the 2,6-difluorophenyl group improves metabolic stability. This is particularly relevant for programs targeting kinases, cytochrome P450s, or other enzymes where inhibitor geometry is critical [1].

Late-Stage CHF2 Bioisostere Synthesis via Selective Difluoromethylation

Leveraging the N-pyridyl directing effect, this compound can be chemoselectively N-difluoromethylated to produce the corresponding CHF2 analog. This transformation is valuable in drug discovery to modulate lipophilicity and hydrogen-bonding capacity without altering the core scaffold, a late-stage diversification strategy demonstrated on closely related substrates [2].

Chemical Probe Development with Defined Fluorine Topology

For groups developing chemical probes for target identification or protein-ligand interaction studies, the specific 2,6-difluoro pattern provides a distinct 19F NMR and electronic signature compared to mono-fluoro or 3,4-difluoro isomers. This can be exploited in 19F NMR-based binding assays or as a metabolic tracer analogue, provided the substitution pattern is maintained [3].

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